

Application Notes and Protocols: Anoikis Sensitization Assay with Ecteinascidin 770 in H23 Cells

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Compound of Interest

Compound Name: Ecteinascidin 770

Cat. No.: B1662780

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Introduction

Anoikis, a form of programmed cell death induced by the loss of cell-matrix interactions, is a critical mechanism in preventing the survival and proliferation of detached cells, thereby inhibiting metastasis.[1][2][3] Cancer cells, however, often develop resistance to anoikis, allowing them to survive in circulation and colonize distant organs.[4][5][6] **Ecteinascidin 770** (ET-770), a tetrahydroisoquinoline alkaloid, has been shown to sensitize non-small cell lung cancer (NSCLC) cells, such as the H23 cell line, to anoikis.[7][8][9] These application notes provide a detailed protocol for performing an anoikis sensitization assay using ET-770 in H23 cells, a valuable tool for investigating anti-metastatic drug candidates.

Principle of the Assay

This protocol details an in vitro method to induce anoikis in H23 lung adenocarcinoma cells by preventing their attachment to a substrate. The sensitizing effect of **Ecteinascidin 770** is then quantified by measuring cell viability and apoptosis-related markers. Anoikis is induced by culturing cells on a surface they cannot adhere to, such as plates coated with poly-2-hydroxyethyl methacrylate (poly-HEMA) or ultra-low attachment plates.[10] The extent of anoikis is then assessed through viability assays (e.g., XTT or Calcein AM) and apoptosis assays (e.g., caspase-3/7 activity, Annexin V/Propidium Iodide staining).

Materials and Reagents

- Cell Line: NCI-H23 (ATCC® CRL-5800™), human lung adenocarcinoma cell line.
- Culture Medium: RPMI-1640 medium (ATCC-formulated) supplemented with 10% Fetal Bovine Serum (FBS).[\[11\]](#)[\[12\]](#)
- **Ecteinascidin 770** (ET-770): To be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Trypsin-EDTA: For cell detachment.
- Anoikis Induction Plates: 96-well ultra-low attachment (ULA) plates or plates coated with poly-HEMA.
- Cell Viability Assay: XTT assay kit or Calcein AM.
- Apoptosis Assay: Caspase-Glo® 3/7 Assay kit, Annexin V-FITC Apoptosis Detection Kit, Hoechst 33342, and Propidium Iodide (PI).
- Other Reagents: DMSO (vehicle control), sterile distilled water.

Experimental Protocols

H23 Cell Culture

- Culture H23 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[\[11\]](#)[\[12\]](#)
- Passage the cells every 3-4 days or when they reach 80-90% confluency.[\[13\]](#)
- Use cells between passages 5 and 25 post-thaw for experiments to ensure consistency.[\[13\]](#)

Anoikis Induction

- Harvest H23 cells at 80-90% confluency using Trypsin-EDTA.

- Resuspend the cells in the complete culture medium to create a single-cell suspension.
- Count the cells and adjust the concentration to 5×10^4 cells/mL.
- Seed 100 μ L of the cell suspension (5,000 cells/well) into the wells of a 96-well ultra-low attachment plate.[\[14\]](#)

Ecteinascidin 770 Treatment

- Prepare serial dilutions of ET-770 in complete culture medium from a stock solution. A suggested concentration range is 0-50 nM.[\[8\]](#)
- Add the desired final concentrations of ET-770 to the wells containing the H23 cell suspension.
- Include a vehicle control group treated with the same final concentration of DMSO as the highest ET-770 concentration.
- Incubate the plate for 12 to 24 hours at 37°C in a 5% CO₂ incubator.[\[8\]](#)

Assessment of Anoikis Sensitization

4.1. Cell Viability Assay (XTT Assay)[\[7\]](#)[\[8\]](#)

- Following the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.
- Incubate the plate for an additional 2-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells under attached conditions.

4.2. Caspase-3/7 Activity Assay[\[1\]](#)[\[14\]](#)[\[15\]](#)

- After the treatment period, allow the plate to equilibrate to room temperature.

- Add Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes in each.
- Mix gently by orbital shaking for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a plate reader.
- Normalize the caspase activity to the cell viability data for each condition.

4.3. Apoptosis and Necrosis Staining (Hoechst 33342/PI)[8]

- Gently collect the cells from the ULA plates.
- Wash the cells with PBS.
- Stain the cells with Hoechst 33342 and Propidium Iodide (PI) according to standard protocols.
- Visualize the cells under a fluorescence microscope.
 - Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
 - Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst 33342 positive, PI negative).
 - Necrotic cells: Red nuclei (PI positive).
- Quantify the percentage of apoptotic and necrotic cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of **Ecteinascidin 770** on H23 Cell Viability Under Anoikis-Inducing Conditions

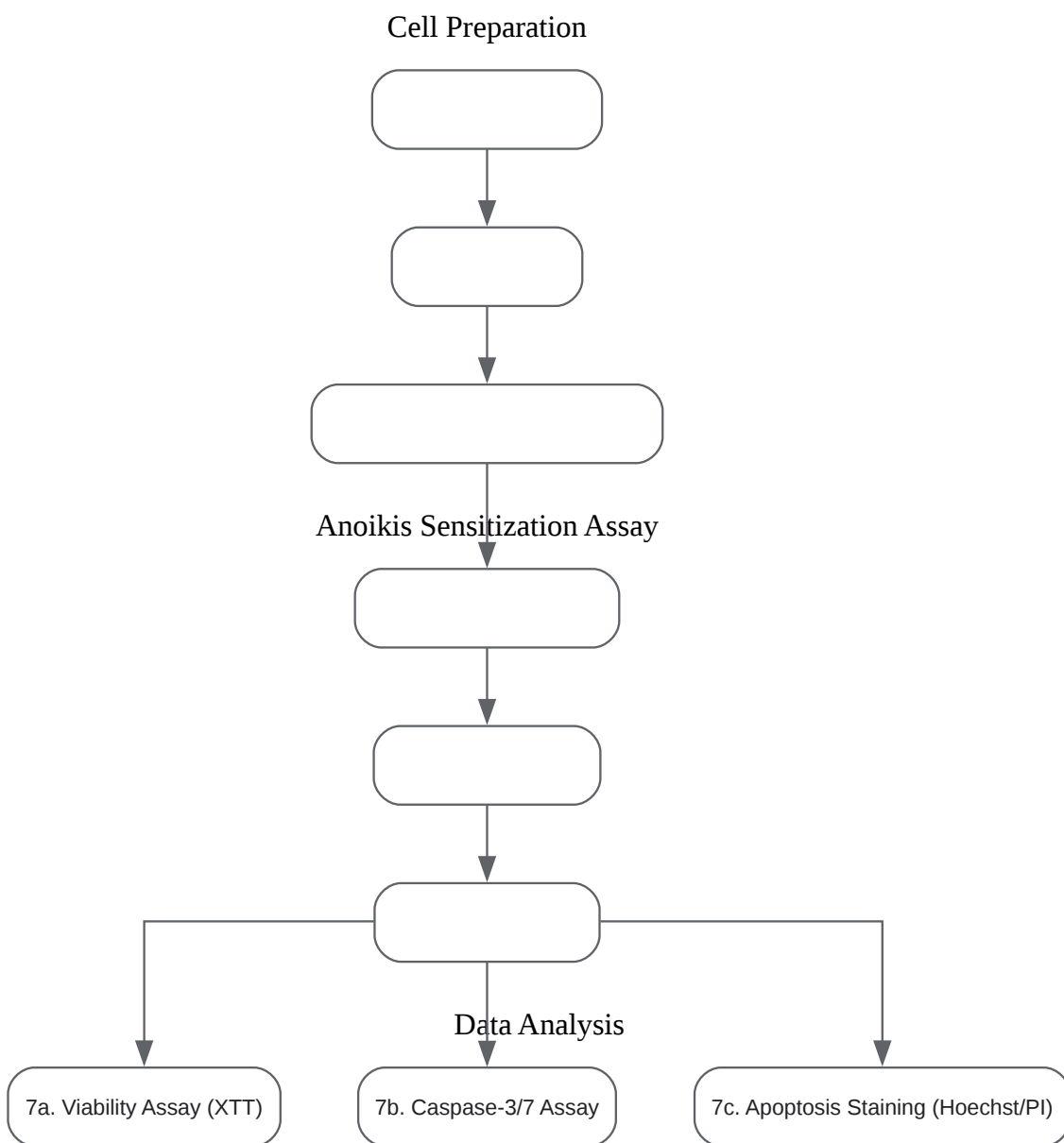
ET-770 Concentration (nM)	% Cell Viability (Mean \pm SD)
0 (Attached Control)	100
0 (Detached Control)	Value
5	Value
10	Value
50	Value

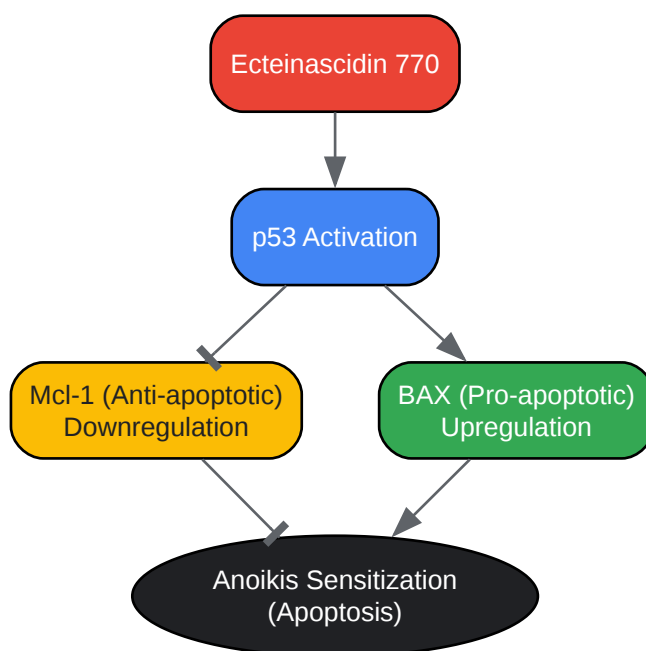
Table 2: Caspase-3/7 Activity in H23 Cells Treated with **Ecteinascidin 770** Under Anoikis-Inducing Conditions

ET-770 Concentration (nM)	Relative Luminescence Units (RLU) (Mean \pm SD)	Fold Change in Caspase Activity (Normalized to Detached Control)
0 (Attached Control)	Value	1.0
0 (Detached Control)	Value	Value
5	Value	Value
10	Value	Value
50	Value	Value

Mandatory Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols: Anoikis Sensitization Assay with Ecteinascidin 770 in H23 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662780#anoikis-sensitization-assay-with-ecteinascidin-770-in-h23-cells]

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